![molecular formula C8H10N2O B1523353 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one CAS No. 1000981-74-7](/img/structure/B1523353.png)
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Übersicht
Beschreibung
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with β-ketoesters or β-diketones in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyrido[1,2-a]pyrimidin-6-one.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation typically yields pyrido[1,2-a]pyrimidin-6-one, while reduction can produce various hydrogenated derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one has been investigated for its potential as a scaffold for developing novel therapeutic agents. Notably, it has shown promise in:
- Anticancer Activity : The compound has been studied for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
- Antimicrobial and Antiviral Properties : Research indicates that this compound may possess antimicrobial and antiviral activities, making it a candidate for further exploration in drug development.
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing various heterocyclic compounds. Its stability and ease of handling make it suitable for creating new chemical libraries that can be screened for biological activity. Synthetic methods often involve cyclization reactions with appropriate precursors under specific conditions .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for synthesizing various drugs and agrochemicals. Its unique structural features allow chemists to design compounds with targeted biological activities .
Wirkmechanismus
The mechanism of action of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[1,2-a]pyrimidin-6-one: This compound is structurally similar but lacks the dihydro moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, often studied for its biological activities.
Pyrrolo[2,3-b]pyridine: A related compound with a different ring fusion pattern, also of interest in medicinal chemistry.
Uniqueness
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is unique due to its specific ring structure and the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Biologische Aktivität
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical behavior. The IUPAC name for this compound is 1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one, with the molecular formula .
Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)
The primary target for this compound is CDK2. This enzyme plays a crucial role in cell cycle regulation by phosphorylating key proteins necessary for cell proliferation. The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression and can induce apoptosis in cancer cells .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of various human tumor cell lines, including HeLa and HCT116 cells. The compound's IC50 values suggest potent activity against these cancer types .
Antimicrobial Properties
In addition to its antitumor effects, this compound has been investigated for its antimicrobial activity. Recent studies utilizing molecular docking techniques demonstrated that it interacts favorably with active sites of antimicrobial protein receptors. These interactions correlate with observed antimicrobial effects against several bacterial strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine and β-ketoesters or β-diketones under specific conditions . SAR studies have established a relationship between structural modifications of the compound and its biological activities. For instance, variations in substituents on the pyridine ring have been shown to influence both CDK inhibition and antimicrobial efficacy .
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antitumor (HeLa) | 0.36 |
Compound A | Antimicrobial | 0.45 |
Compound B | CDK2 Inhibitor | 0.25 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for its therapeutic applications. Studies indicate that modifications to the compound can enhance its bioavailability and selectivity towards CDK2 .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXXOKSUGGUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703442 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-74-7 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.